

# An In-depth Technical Guide to FFAR4 Splice Variants and Modulator Interaction

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | GPR120 modulator 1 |           |
| Cat. No.:            | B1662810           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120, is a G protein-coupled receptor (GPCR) that has emerged as a promising therapeutic target for metabolic and inflammatory diseases. Activated by medium and long-chain free fatty acids, FFAR4 plays a crucial role in glucose homeostasis, adipogenesis, and anti-inflammatory responses.[1][2][3] A key aspect of human FFAR4 biology is the existence of two splice variants: a short isoform (FFAR4-S or GPR120S) and a long isoform (FFAR4-L or GPR120L).[4][5] These variants exhibit distinct signaling properties, which has significant implications for drug discovery and development. This guide provides a comprehensive overview of the current understanding of FFAR4 splice variants, their interaction with modulators, and the experimental methodologies used to study them.

# FFAR4 Splice Variants: Structure and Expression

The primary difference between the two human FFAR4 splice variants lies in the third intracellular loop (ICL3), a region critical for G protein coupling and signaling. The long isoform, FFAR4-L, contains a 16-amino acid insertion in this loop that is absent in the short isoform, FFAR4-S.[4][6] While the short isoform is conserved across various species, including rodents and non-human primates, the long isoform is specific to humans.[2][5]



Expression studies have shown that FFAR4 is present in a variety of tissues involved in metabolism and inflammation, such as the gastrointestinal tract, adipose tissue, and macrophages.[2][4] Notably, the expression of the long isoform (FFAR4-L) has been detected specifically in the human colon and colon epithelial cell lines.[1][2]

# **Differential Signaling Pathways**

The structural difference in ICL3 leads to profound functional divergence in the signaling pathways activated by the two splice variants.

- FFAR4-S (Short Isoform): This variant couples to both Gαq/11 and β-arrestin pathways.[4][7]
   Agonist binding to FFAR4-S triggers the Gαq/11 pathway, leading to the activation of
   phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3), and the
   mobilization of intracellular calcium.[6][8] Simultaneously, FFAR4-S activation can induce the
   recruitment of β-arrestin, leading to receptor internalization and downstream signaling,
   including the activation of the ERK1/2 pathway.[1][4]
- FFAR4-L (Long Isoform): In contrast, the 16-amino acid insertion in the ICL3 of FFAR4-L appears to prevent its coupling to the Gαq/11 pathway.[8][9] Consequently, agonist stimulation of FFAR4-L does not typically result in intracellular calcium mobilization.[6][9] However, FFAR4-L retains its ability to recruit β-arrestin and activate downstream signaling pathways, such as ERK1/2 phosphorylation.[1][4] This functional characteristic has led to the classification of FFAR4-L as a naturally β-arrestin-biased receptor.[8][9]

The differential signaling of FFAR4 splice variants is crucial for understanding their physiological roles and for the development of pathway-selective modulators. For instance, the anti-inflammatory effects of FFAR4 activation in macrophages are thought to be mediated by the  $\beta$ -arrestin pathway, which involves the inhibition of the NF- $\kappa$ B signaling cascade through a TAB1-dependent mechanism.[2][3]





Click to download full resolution via product page

Differential signaling pathways of FFAR4 splice variants.

### **Modulator Interaction and Quantitative Data**

Both endogenous and synthetic modulators have been identified for FFAR4. Endogenous ligands include long-chain fatty acids such as oleic acid, myristic acid, and docosahexaenoic acid (DHA).[6][10] Synthetic agonists, such as GW9508 and TUG-891, have been developed to probe the receptor's function.[1][6] The potency of these modulators can vary between the different signaling readouts and splice variants.



| Modulator                      | Splice Variant            | Assay                     | pEC50 / IC50          | Reference |
|--------------------------------|---------------------------|---------------------------|-----------------------|-----------|
| Oleic Acid                     | FFAR4-S                   | Calcium<br>Mobilization   | ~5.3                  | [6]       |
| FFAR4-S                        | β-arrestin<br>Recruitment | ~5.1                      | [6]                   |           |
| FFAR4-L                        | β-arrestin<br>Recruitment | ~5.2                      | [6]                   |           |
| Myristic Acid                  | FFAR4-S                   | Calcium<br>Mobilization   | ~5.0                  | [6]       |
| GW9508                         | FFAR4-S                   | Calcium<br>Mobilization   | ~6.5                  | [6]       |
| FFAR4-S                        | β-arrestin<br>Recruitment | ~6.3                      | [6]                   |           |
| FFAR4-L                        | β-arrestin<br>Recruitment | ~6.4                      | [6]                   |           |
| TUG-891                        | FFAR4-L                   | β-arrestin<br>Recruitment | Not explicitly stated | [1]       |
| Docosahexaenoi<br>c Acid (DHA) | FFAR4-L                   | ERK1/2<br>Activation      | Not explicitly stated | [1]       |

## **Experimental Protocols**

A variety of in vitro assays are employed to characterize the interaction of modulators with FFAR4 splice variants and to elucidate their downstream signaling pathways.

### **Calcium Mobilization Assay**

This assay is used to measure the activation of the  $G\alpha q/11$  pathway.

 Principle: Agonist-induced activation of FFAR4-S leads to an increase in intracellular calcium concentration. This change is detected using a calcium-sensitive fluorescent indicator, such as Fluo-4.







#### · Methodology:

- Cells stably or transiently expressing the FFAR4 splice variant of interest (e.g., HEK293 cells) are seeded in a multi-well plate.
- The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[6]
- A baseline fluorescence reading is taken.
- The modulator of interest is added to the wells at various concentrations.
- The change in fluorescence intensity is measured over time using a fluorescence plate reader. The peak response is indicative of the extent of calcium mobilization.[6]
- Data are typically normalized to the response of a reference agonist.[6]





Click to download full resolution via product page

Workflow for a calcium mobilization assay.

### **β-Arrestin Recruitment Assays**

These assays are used to measure the interaction between FFAR4 and  $\beta$ -arrestin.

- Principle: Upon receptor activation, β-arrestin is recruited from the cytoplasm to the cell membrane. This interaction can be detected using various techniques, including Bioluminescence Resonance Energy Transfer (BRET) and Bimolecular Fluorescence Complementation (BiFC).
- BRET Methodology:



- Cells are co-transfected with constructs encoding FFAR4 fused to a Renilla luciferase
  (RLuc) and β-arrestin fused to a Yellow Fluorescent Protein (YFP).[1]
- The RLuc substrate (e.g., coelenterazine h) is added.
- Upon agonist stimulation, the proximity of RLuc and YFP due to β-arrestin recruitment results in energy transfer, and a YFP emission signal is detected.
- The BRET signal is calculated as the ratio of YFP emission to RLuc emission.
- BiFC Methodology:
  - FFAR4 and β-arrestin are fused to non-fluorescent fragments of a fluorescent protein (e.g., Venus YFP).[6]
  - Agonist-induced interaction of the two proteins brings the fragments into close proximity,
    allowing them to refold and form a functional, fluorescent protein.
  - The resulting fluorescence is measured by microscopy or flow cytometry.

#### **Receptor Internalization Assay**

This assay quantifies the agonist-induced endocytosis of FFAR4.

- Principle: Ligand binding to FFAR4 often leads to the internalization of the receptor from the cell surface into intracellular compartments. This process can be visualized and quantified.
- Methodology:
  - FFAR4 is tagged with a fluorescent protein (e.g., SNAP-tag labeled with a fluorescent substrate).[6]
  - Cells expressing the tagged receptor are treated with the modulator.
  - The redistribution of the fluorescent signal from the plasma membrane to intracellular vesicles is observed using confocal microscopy.[6][8]
  - Image analysis software can be used to quantify the extent of internalization.



### **Dynamic Mass Redistribution (DMR) Assay**

DMR is a label-free technology that provides an integrated readout of cellular responses to receptor activation.[6]

- Principle: Agonist-induced signaling events cause a redistribution of cellular mass within the cell, which can be detected as a change in the refractive index at the bottom of a specialized microplate.[6]
- Methodology:
  - FFAR4-expressing cells are cultured on a biosensor microplate.[6]
  - A baseline reading of the refractive index is taken.
  - The modulator is added, and the change in refractive index is monitored over time.
  - The resulting DMR signal represents a composite of all cellular events downstream of receptor activation.

#### **Conclusion and Future Directions**

The existence of functionally distinct splice variants of human FFAR4 adds a layer of complexity to its biology and pharmacology. The differential coupling of FFAR4-S and FFAR4-L to G protein and  $\beta$ -arrestin pathways highlights the potential for developing biased agonists that selectively activate one pathway over the other. Such modulators could offer more targeted therapeutic effects with potentially fewer side effects. For example, a  $\beta$ -arrestin-biased agonist might be desirable for its anti-inflammatory properties without inducing calcium-mediated effects.

Future research should focus on further elucidating the tissue-specific expression and physiological roles of each splice variant. Moreover, the development of tool compounds with defined selectivity for FFAR4-S or FFAR4-L, as well as biased signaling profiles, will be instrumental in dissecting their individual contributions to health and disease. A deeper understanding of the structural basis for the differential signaling of the splice variants will also be crucial for the rational design of next-generation FFAR4 modulators for the treatment of metabolic and inflammatory disorders.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Carboxy-Terminal Phosphoregulation of the Long Splice Isoform of Free-Fatty Acid Receptor-4 Mediates β-Arrestin Recruitment and Signaling to ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FFAR4: A New Player in Cardiometabolic Disease? PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Free fatty acid receptor 4 Wikipedia [en.wikipedia.org]
- 6. Differential Signaling by Splice Variants of the Human Free Fatty Acid Receptor GPR120 -PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Differential signaling by splice variants of the human free fatty acid receptor GPR120 PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Signaling through Free Fatty Acid Receptor 4 Attenuates Cardiometabolic Disease PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to FFAR4 Splice Variants and Modulator Interaction]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662810#ffar4-splice-variants-and-modulator-interaction]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com